molecular formula C8H11FN2 B14838683 2-(6-Fluoro-5-methylpyridin-2-YL)ethanamine

2-(6-Fluoro-5-methylpyridin-2-YL)ethanamine

Katalognummer: B14838683
Molekulargewicht: 154.18 g/mol
InChI-Schlüssel: CZXIGOCUJVGSKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Fluoro-5-methylpyridin-2-YL)ethanamine is a fluorinated pyridine derivative with the molecular formula C8H11FN2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-(6-Fluoro-5-methylpyridin-2-YL)ethanamine, involves several methodsFor instance, the Balz-Schiemann reaction and the Umemoto reaction are frequently used for this purpose . These reactions typically require specific reagents and conditions, such as the use of fluorinating agents and controlled temperatures.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Fluoro-5-methylpyridin-2-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-(6-Fluoro-5-methylpyridin-2-YL)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of agrochemicals and other industrial products

Wirkmechanismus

The mechanism of action of 2-(6-Fluoro-5-methylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(6-Fluoro-5-methylpyridin-2-YL)ethanamine include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the fluorine atom, which imparts unique chemical and biological properties. Fluorine atoms can significantly alter the reactivity, stability, and biological activity of the compound, making it a valuable target for research and development .

Eigenschaften

Molekularformel

C8H11FN2

Molekulargewicht

154.18 g/mol

IUPAC-Name

2-(6-fluoro-5-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11FN2/c1-6-2-3-7(4-5-10)11-8(6)9/h2-3H,4-5,10H2,1H3

InChI-Schlüssel

CZXIGOCUJVGSKX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C=C1)CCN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.